3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-10-7-11(13-5-4-6-14)9-12(2,3)8-10/h10-11,13-14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCXKPIAATZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234474 | |
| Record name | 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53444-00-1 | |
| Record name | 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53444-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-[(3,3,5-trimethylcyclohexyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoenzymatic Approaches for 3 3,3,5 Trimethylcyclohexyl Amino Propan 1 Ol
Classical and Contemporary Synthetic Pathways to Amino Alcohols
The synthesis of amino alcohols generally involves the formation of a key carbon-nitrogen bond and the introduction of a hydroxyl group. For a molecule like 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol, the synthetic design can be approached by forming the C(cyclohexyl)-N bond first, followed by or concurrent with the incorporation of the propan-1-ol side chain.
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org This method is highly effective for preparing the target compound by reacting 3,3,5-trimethylcyclohexanone (B147574) with 3-amino-1-propanol. The reaction proceeds in two main steps: the formation of a hemiaminal which then dehydrates to an imine (or Schiff base), followed by the reduction of the imine to the desired secondary amine. wikipedia.org
The process can be carried out in a direct, one-pot fashion where the ketone, amine, and reducing agent are combined. wikipedia.org Common reducing agents for this transformation are selected based on their reactivity and selectivity. Mild hydride reagents are often preferred as they selectively reduce the imine intermediate in the presence of the starting ketone.
| Reducing Agent | Typical Conditions | Advantages/Disadvantages |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Effective at slightly acidic pH where imine formation is favorable. Toxic cyanide byproduct. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild and highly selective for imines/aldehydes. Does not require pH control. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | "Green" method with water as the only byproduct. May require higher pressure/temperature and can sometimes lead to over-alkylation. mdpi.com |
This table provides an interactive overview of common reducing agents used in reductive amination.
The reaction between 3,3,5-trimethylcyclohexanone and 3-amino-1-propanol in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, provides a direct and efficient route to this compound.
An alternative synthetic approach involves starting with 3,3,5-trimethylcyclohexylamine (B96197) and subsequently adding the propan-1-ol side chain. This can be achieved through several methods, primarily involving nucleophilic substitution or addition reactions.
Nucleophilic Substitution: The amine can be reacted with a three-carbon electrophile containing a masked or protected hydroxyl group. For instance, alkylation with 3-chloropropanol or 3-bromopropanol would form the desired C-N bond. This reaction typically requires a base to neutralize the hydrogen halide byproduct and may necessitate heating.
Michael Addition: A conjugate addition approach offers another viable pathway. 3,3,5-Trimethylcyclohexylamine can be reacted with an α,β-unsaturated carbonyl compound like ethyl acrylate (B77674). The resulting Michael adduct, an ester, can then be reduced to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This two-step sequence effectively constructs the desired amino alcohol structure.
Stereoselective Synthesis of 3,3,5-Trimethylcyclohexylamine Derivatives
The 3,3,5-trimethylcyclohexyl core of the target molecule contains chiral centers, leading to the existence of stereoisomers. Controlling the stereochemistry during synthesis is crucial, particularly in pharmaceutical applications where different enantiomers may have distinct biological activities.
The stereochemical outcome of the final product is often determined by the reduction of the precursor ketone, 3,3,5-trimethylcyclohexanone. The reduction of this ketone yields 3,3,5-trimethylcyclohexanol, which can then be converted to the corresponding amine. The use of different reducing agents can favor the formation of either the cis or trans diastereomer of the alcohol due to steric hindrance. acs.org
Metal hydride reductions, for example, are sensitive to the steric environment of the carbonyl group. acs.org Bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to a higher diastereoselectivity. This principle allows for the targeted synthesis of a specific diastereomer of the intermediate alcohol, which carries through to the final amino alcohol product.
When a synthesis results in a racemic or diastereomeric mixture, separation techniques are required to isolate the desired pure stereoisomer.
Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of compounds. nih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. wvu.edu This technique can be applied at both analytical and preparative scales to obtain enantiomerically pure this compound. sigmaaldrich.com
| Separation Technique | Principle | Common Application |
| Fractional Crystallization | Formation of diastereomeric salts with a chiral acid, which have different solubilities. | Large-scale industrial separation of enantiomers. researchgate.net |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative scale separation of a wide variety of chiral compounds. nih.gov |
| Supercritical Fluid Chromatography (SFC) | Chiral separation using a supercritical fluid as the mobile phase. | Often provides faster separations and is considered a "greener" alternative to HPLC. |
This interactive table summarizes key techniques for achieving enantiomeric purity.
One-Pot and Multicomponent Reactions for Efficient Synthesis of Amino Alcohol Analogues
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. One-pot and multicomponent reactions (MCRs) are powerful strategies that align with these principles by combining multiple reaction steps into a single operation without isolating intermediates. acs.orgnih.gov
While a specific one-pot synthesis for this compound is not prominently described, the principles can be readily applied. For instance, a one-pot reductive amination, as described earlier, is a classic example of this efficiency. wikipedia.org
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an even more advanced approach to synthesizing complex molecules like amino alcohol analogues. nih.gov Reactions like the Petasis reaction (involving an amine, an aldehyde, and a vinyl boronic acid) or the Mannich reaction (an amine, an aldehyde, and a carbonyl compound) are powerful tools for the synthesis of diverse amino alcohols. nih.govdiva-portal.org These strategies could be adapted to synthesize analogues of the target molecule by varying the starting components, providing rapid access to a library of related compounds for further investigation.
Utility of Beta-Amino Alcohols in Amide and Ester Formation
Beta-amino alcohols are versatile building blocks in organic synthesis, primarily recognized for their role in the formation of amides and esters. The presence of both an amino and a hydroxyl group allows for the creation of poly(ester amide) elastomers through polycondensation reactions. nih.gov These reactions form both ester and amide linkages, leading to chemically crosslinked polymers. nih.gov The amine groups, being more nucleophilic than hydroxyl groups, offer a reactive site for functionalization with various electrophiles such as aldehydes, NHS esters, and anhydrides. nih.gov
The synthesis of β-hydroxy γ-amino acids, which are non-proteinogenic amino acids found in many biologically active natural products, often utilizes beta-amino alcohol synthons. nih.gov Methodologies like the Evans' chiral oxazolidinone protocol can be employed for the synthesis of 1,2-syn aldol (B89426) products, which are precursors to these complex amino acids. nih.gov Furthermore, the carboxyl terminus of these molecules can be diversified by converting the electrophilic carboxylate into various masked amine or alcohol derivatives through reactions like amidation followed by reduction or Curtius rearrangement. nih.gov
Sustainable and Green Chemistry Principles in Aminocyclohexanol Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of aminocyclohexanols and related beta-amino alcohols, several green chemistry principles are being actively explored.
Solvent-Free Reaction Systems and Heterogeneous Catalysis
A significant advancement in green synthesis is the move towards solvent-free reaction conditions. The cleavage of epoxides with amines to form β-amino alcohols can be conveniently carried out under solvent-free conditions, often by heating the neat mixture in a sealed ampoule. tandfonline.comresearchgate.net This approach not only reduces solvent waste but can also lead to high yields and regioselectivity. tandfonline.comresearchgate.net Catalysts are often not required in these systems, simplifying the process and reducing costs. researchgate.net
Heterogeneous catalysis offers another avenue for sustainable synthesis. Solid acid catalysts, such as Amberlyst-15 and mesoporous aluminosilicates, have been effectively used for the ring-opening of epoxides with amines under mild conditions, affording β-amino alcohols in excellent yields and with high regioselectivity. researchgate.netrroij.com The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily removed by filtration and potentially reused. Chiral amino alcohols supported on mesoporous silicas have also been developed as recyclable ligands for copper-catalyzed asymmetric reactions, demonstrating the potential for enantioselective heterogeneous catalysis. nih.gov
The following table summarizes various solvent-free and heterogeneous catalytic systems for the synthesis of β-amino alcohols.
| Catalyst/Condition | Reactants | Product | Key Advantages |
| Solvent-free, 90°C | Epoxides, Aromatic/Aliphatic Amines | β-Amino Alcohols | High yields, regioselectivity, no solvent waste. tandfonline.comresearchgate.net |
| Zinc(II) perchlorate (B79767) hexahydrate | Epoxides, Amines | 2-Amino Alcohols | High yields, excellent chemo-, regio-, and stereoselectivity under solvent-free conditions. organic-chemistry.org |
| Amberlyst-15 | Epoxides, Amines | β-Amino Alcohols | Mild reaction conditions, high yields, and regioselectivity. researchgate.netrroij.com |
| Mesoporous aluminosilicates | Epoxides, Aromatic Amines | β-Substituted Alcohols | High yields under mild reaction conditions. rroij.com |
| Chiral copper complexes on mesoporous silica | Aldehydes, Nitroalkanes | Nitroaldol products | Recyclable catalyst, high enantioselectivity. nih.gov |
Microwave-Assisted Organic Synthesis Methodologies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. emich.eduresearchgate.net This technology has been successfully applied to the synthesis of β-amino alcohols via the aminolysis of epoxides. emich.eduemich.edu Microwave irradiation can facilitate these reactions without the need for Lewis acids or other promoters, even for sterically hindered epoxides. emich.edu In many cases, a simple 1:1 molar ratio of amine to epoxide is sufficient. emich.edu
The regioselectivity of the epoxide ring-opening can also be influenced by the solvent polarity in microwave-assisted reactions, allowing for control over the final product structure. emich.edu The efficiency and mild conditions of microwave-assisted synthesis make it an attractive green alternative to traditional methods that often require harsh conditions and long reaction times. emich.eduemich.edu
The table below highlights key features of microwave-assisted synthesis of β-amino alcohols.
| Reaction | Key Features | Advantages |
| Aminolysis of hindered and unhindered epoxides | Can be performed without Lewis acids or promoters; often requires only a 1:1 ratio of amine to epoxide. emich.edu | Efficient, regioselective, reduced reaction times. emich.edu |
| Ring opening of epoxides with amines | Can be performed in the absence of a catalyst or with catalysts like Montmorillonite K10 clay. tandfonline.com | Rapid, high yields. tandfonline.com |
Advanced Spectroscopic and Chromatographic Characterization for Research Applications
High-Resolution Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating and quantifying 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol, particularly when it is present in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In a typical GC-MS analysis, the compound would be introduced into the GC system, where it is vaporized and travels through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
Following its elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). This ionization process results in the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for the unambiguous identification of this compound. The fragmentation pattern can provide valuable information about the compound's structure. For instance, the loss of a hydroxyl group or cleavage at the C-N bond would produce predictable fragment ions.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound, especially given its polarity and potential for thermal degradation at high temperatures. In analytical applications, HPLC can be used for the accurate quantification of the compound in various samples. A common approach would involve reversed-phase chromatography, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
For preparative purposes, HPLC can be scaled up to isolate larger quantities of this compound in high purity. The choice of detector is crucial for both analytical and preparative work. A UV detector may be suitable if the molecule possesses a chromophore, though for a simple amino alcohol, a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) might be more appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.
Multi-Dimensional NMR Techniques for Connectivity and Conformation
For a molecule with the complexity of this compound, one-dimensional ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons present. However, for a complete structural assignment, multi-dimensional NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the same spin system. This would be crucial for tracing the proton networks in the trimethylcyclohexyl ring and the aminopropanol (B1366323) chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity between different fragments of the molecule, such as linking the aminopropanol side chain to the trimethylcyclohexyl ring.
Together, these multi-dimensional NMR experiments provide a comprehensive picture of the molecular structure of this compound.
Dynamic NMR Studies for Molecular Flexibility and Isomerism
The trimethylcyclohexyl ring in this compound can exist in different chair conformations, and the molecule may exhibit cis/trans isomerism. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at various temperatures, can provide valuable information about the conformational dynamics and isomeric interconversions. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for processes such as ring flipping and to study the equilibrium between different isomers.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the molecular ion, which in turn allows for the confirmation of its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (molecular formula: C₁₂H₂₇NO), HRMS analysis would be expected to yield a highly accurate mass measurement of its protonated molecule [M+H]⁺. This data would confirm the elemental composition, a foundational step in structural verification. Without experimental data, a theoretical accurate mass can be calculated, but research-grade analysis requires empirical confirmation.
Hypothetical HRMS Data Table:
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₂₇NO |
| Theoretical m/z [M+H]⁺ | 202.21654 |
Note: This table is based on theoretical calculations, as experimental data is not available.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to structurally characterize a molecule by inducing fragmentation and analyzing the resulting fragment ions. The precursor ion (e.g., the protonated molecular ion [M+H]⁺ of the target compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that reveals the molecule's structure.
The fragmentation of this compound would likely involve characteristic losses related to its functional groups. Key fragmentation pathways would be expected to include:
Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of the trimethylcyclohexyl group or a portion of the propanol (B110389) side chain.
Loss of Water: The hydroxyl group (-OH) can be easily lost as a neutral water molecule (H₂O) from the protonated precursor ion.
Cyclohexyl Ring Fragmentation: The substituted cyclohexane (B81311) ring could undergo cleavage, leading to a series of characteristic fragment ions.
A detailed analysis of the MS/MS spectrum is necessary to propose and confirm these fragmentation pathways, but such spectra are not available in the reviewed literature.
Hypothetical Major Fragmentation Ions Table:
| Precursor Ion (m/z) | Postulated Fragment Ion (m/z) | Neutral Loss | Potential Fragment Structure |
|---|---|---|---|
| 202.2 | 184.2 | H₂O | [M+H-H₂O]⁺ |
| 202.2 | 86.1 | C₉H₁₇ | [C₃H₈NO]⁺ (Propanolamine fragment) |
Note: This table represents plausible fragmentation patterns based on chemical principles, not published experimental data.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule's bonds. Each functional group (e.g., O-H, N-H, C-H) absorbs energy at characteristic frequencies, providing structural information.
Infrared (IR) Spectroscopy: An IR spectrum of the compound would be expected to show prominent absorption bands corresponding to:
A broad O-H stretching band (around 3300 cm⁻¹) from the alcohol group.
An N-H stretching band (around 3300-3400 cm⁻¹) from the secondary amine.
C-H stretching bands (around 2850-2960 cm⁻¹) from the alkyl groups.
O-H and N-H bending vibrations (around 1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. It is often particularly sensitive to non-polar bonds and can be useful for analyzing the C-C backbone of the cyclohexane ring.
The combination of IR and Raman spectra provides a comprehensive molecular fingerprint that is unique to the compound's specific structure, including its stereochemistry. However, no published spectra for this compound could be located for detailed analysis.
Expected Vibrational Bands Table:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H (Alcohol) | Stretching | ~3300 (broad) | IR |
| N-H (Amine) | Stretching | ~3350 | IR |
| C-H (Alkyl) | Stretching | 2850-2960 | IR, Raman |
Note: This table is based on characteristic frequencies for functional groups and is not derived from experimental spectra of the target compound.
Structure Activity Relationship Sar and Computational Studies of 3 3,3,5 Trimethylcyclohexyl Amino Propan 1 Ol Derivatives
Elucidation of Key Structural Features Governing Molecular Interactions
A comprehensive understanding of how 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol derivatives interact with biological targets would necessitate a systematic investigation of their structural components. This would involve elucidating the role of the substituted cyclohexyl ring and the amino alcohol side chain.
Impact of Cyclohexyl Ring Substitution Pattern on Ligand Efficacy
The substitution pattern on a cyclohexyl ring is a critical determinant of a molecule's biological activity. The specific 3,3,5-trimethyl substitution on the cyclohexyl ring of the target compound introduces distinct stereochemical and conformational properties. However, no specific studies were found that analyze the impact of this particular substitution pattern on the efficacy of this compound derivatives.
In analogous systems, the position, number, and nature of substituents on a cycloalkane ring can profoundly influence ligand-receptor interactions. For instance, research on 1-(1-phenyl-3-methylcyclohexyl)piperidines has shown that stereochemistry and the relative orientation of substituents significantly affect receptor binding affinity. nih.gov A hypothetical SAR study for this compound derivatives would ideally involve the synthesis and biological evaluation of analogs with variations in the methyl group positions (e.g., 2,2,6-trimethyl, 3,4,5-trimethyl) to probe the steric and electronic requirements of the binding pocket.
Conformational Preferences and Stereochemistry of the Cyclohexyl Moiety
For cis-1,3-disubstituted cyclohexanes, there is often a strong energetic preference for a conformation that avoids 1,3-diaxial strain. researchgate.net In the case of 3,3,5-trimethylcyclohexylamine (B96197), the cis isomer has been shown to predominantly adopt a chair conformation with both the amino and aminomethyl groups in equatorial positions to minimize steric hindrance. nih.gov A detailed conformational analysis of this compound would require computational modeling and experimental techniques like NMR spectroscopy to determine the dominant conformers and their energetic profiles.
Role of the Secondary Amine and Primary Alcohol Functionalities in Receptor Recognition
The secondary amine and primary alcohol groups in the propan-1-ol side chain are key functional groups that can participate in crucial intermolecular interactions with a biological target.
Influence of Hydrogen Bonding and Protonation State on Binding
The secondary amine, which is basic, is likely to be protonated at physiological pH, forming a cationic ammonium (B1175870) group. auburn.edu This positive charge is a critical feature for forming strong ionic interactions or cation-π interactions with aromatic residues in a receptor binding site. acs.orgnih.govnih.gov The protonated amine can also act as a hydrogen bond donor. The primary alcohol contains a hydroxyl group that can serve as both a hydrogen bond donor and acceptor. The ability to form hydrogen bonds is a fundamental aspect of drug-receptor recognition. nih.gov The precise role and importance of these interactions for this compound would depend on the specific topology and amino acid composition of the target receptor's binding pocket.
Substituent Effects on the Propanol (B110389) Chain and Alkyl Linker
Modifications to the propanol chain, such as altering the length of the alkyl linker (e.g., from propanol to ethanol (B145695) or butanol) or introducing substituents, would directly impact the spatial relationship between the cyclohexyl ring and the key amine and alcohol functionalities. Such changes can affect the molecule's ability to adopt an optimal conformation for binding. General studies on amino alcohols have shown that the length of the carbon chain connecting the amino and alcohol groups is a critical factor for biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govvanderbilt.edubio-hpc.euresearchgate.net A robust QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
To develop a QSAR model for this compound derivatives, a dataset of structurally related compounds with their corresponding measured biological activities would be required. Various molecular descriptors, such as steric, electronic, and hydrophobic parameters, would be calculated for each compound. Statistical methods would then be employed to generate a predictive model. For instance, a QSAR study on a series of N-[3-(1,1,2,2-tetrafluoroethoxy)benzyl]-N-(3-phenoxyphenyl)trifluoro-3-amino-2-propanol derivatives identified that molar refractivity at a specific position negatively correlated with activity. researchgate.net However, the absence of a synthesized and tested series of this compound analogs precludes the development of a specific QSAR model for this chemical class.
No Publicly Available Research Found for "3-[(3,5,5-Trimethylcyclohexyl)amino]propan-1-ol" in Specified Computational Studies
This lack of information prevents the generation of a scientifically accurate and detailed article adhering to the provided outline. The requested sections on the development of QSAR models, ligand-based design, molecular docking for binding site characterization, molecular dynamics for conformational analysis, and quantum chemical calculations for electronic structure profiling require specific research findings that are not available in the public domain for "this compound".
Therefore, it is not possible to construct the requested article with the required depth and scientific rigor. Any attempt to do so would necessitate the fabrication of data and findings, which would be scientifically unsound.
Investigation of Molecular Mechanisms and Biological Activities of 3 3,3,5 Trimethylcyclohexyl Amino Propan 1 Ol Analogues
Biochemical Pathway Modulation and Enzyme Interaction Studies
The interaction of small molecules with enzymes is a cornerstone of pharmacological research. Analogues of 3-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol, characterized by their amino alcohol and substituted cyclohexyl moieties, are investigated for their potential to inhibit key enzymes involved in metabolic and disease pathways.
Exploration of Alpha-Glucosidase Inhibitory Mechanisms
Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable glucose. mdpi.com Inhibitors of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making them a therapeutic target for type 2 diabetes. mdpi.comnih.gov Various heterocyclic compounds, including those with structural similarities to amino alcohol derivatives, have been evaluated for their alpha-glucosidase inhibitory potential.
The inhibitory activity of these compounds is often significantly greater than that of standard drugs like acarbose. nih.gov For instance, certain imidazole-bearing thioquinoline derivatives have shown IC50 values ranging from 12.1 to 102.1 µM, compared to 750.0 µM for acarbose. nih.gov Kinetic studies often reveal a competitive or uncompetitive mode of inhibition. nih.govnih.gov Molecular docking studies help to elucidate the binding interactions, showing that functional groups like triazole rings can form crucial hydrogen bonds with amino acid residues such as Leu677, Arg552, and Asp232 within the enzyme's active site. mdpi.comnih.gov
Table 2: Alpha-Glucosidase Inhibitory Activity of Various Compound Analogues
| Compound/Analogue Class | IC50 Value (µM) | Mode of Inhibition | Standard Drug (Acarbose) IC50 (µM) |
|---|---|---|---|
| Pyridazine-triazole hybrid (10k) | 1.7 | Uncompetitive | 173 |
| Imidazole thioquinoline (8g) | 12.1 ± 0.2 | Competitive | 750.0 ± 5.0 |
| Meldrum-based 1,2,3-triazole (7i) | 4.63 | Not specified | 873.34 ± 1.67 |
| 1,3,5-Trisubstituted-thiohydantoin (5a) | 5.76 µg/mL | Not specified | 5.76 µg/mL |
Role in Oxidative Stress Mitigation: Antioxidant Mechanisms
Compounds that can counteract the damaging effects of oxidative stress are of significant interest. The antioxidant capacity of molecules is often attributed to their ability to scavenge free radicals or chelate metal ions involved in their production.
Radical Scavenging Properties and Pathways
The ability of a compound to scavenge free radicals is a primary mechanism of antioxidant activity. nih.gov Analogues containing amino alcohol and phenol (B47542) motifs are often evaluated as potential antioxidants. nih.govmdpi.com The radical scavenging activity can be quantified using methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of a compound to neutralize the ABTS cation radical. researchgate.net
Studies on 1,3,5-triazine (B166579) analogues incorporating amino alcohol/phenol structures have shown potent radical scavenging activity. nih.govmdpi.comresearchgate.net For example, certain compounds in this class demonstrated nearly double the percent inhibition of the ABTS radical compared to standards like Trolox and ascorbic acid after 60 minutes. nih.govresearchgate.net Their effectiveness is often expressed as an EC50 value, which is the concentration required to scavenge 50% of the radicals. Some of these analogues have EC50 values that are five times lower than those of the standards, indicating significantly higher potency. nih.govresearchgate.net
Table 3: Radical Scavenging Activity of 1,3,5-Triazine Analogues (ABTS Method)
| Compound | % Inhibition (at 1x10⁻⁴ M, 60 min) | EC50 (µM, 60 min) |
|---|---|---|
| Analogue 5 | 73.44 - 87.09 | 17.16 - 27.78 |
| Analogue 6 | 73.44 - 87.09 | 17.16 - 27.78 |
| Analogue 13 | 73.44 - 87.09 | 17.16 - 27.78 |
| Analogue 25 | 73.44 - 87.09 | 17.16 - 27.78 |
| Trolox (Standard) | 41.49 | 178.33 |
| Ascorbic Acid (Standard) | 31.07 | 147.47 |
Chelation and Redox Modulation Activities
Another key antioxidant mechanism is the chelation of transition metal ions, such as iron (Fe²⁺) and copper (Cu⁺). nih.gov These ions can catalyze the Fenton reaction, which generates the highly reactive hydroxyl radical (•OH). nih.govmdpi.com By binding these metal ions, chelating agents can prevent the formation of these damaging radicals. nih.gov The amino and hydroxyl groups present in the structure of this compound and its analogues could potentially participate in metal ion chelation.
The effectiveness of a chelator is influenced by its physicochemical properties, including its ability to alter the redox potential of the complexed metal. mdpi.com For instance, aminothiol (B82208) multidentate chelators have been shown to inhibit the growth of Plasmodium falciparum by withholding iron, an action that was reversed when the compounds were pre-complexed with iron. nih.gov This demonstrates that metal chelation is the primary mode of their biological action in that context. nih.gov The redox activity of a compound can also be modulated, influencing whether it acts as an antioxidant or a pro-oxidant, which can be harnessed for therapeutic effects, such as in cancer treatment. mdpi.com
Intermolecular Interactions with Biomolecules (e.g., Schiff Base Formation with Biological Aldehydes/Ketones)
Primary and secondary amines, such as the one present in this compound, can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form Schiff bases, which contain an imine or azomethine (-C=N-) group. ekb.eg This reaction is significant as it can occur with biological aldehydes and ketones, representing a form of interaction with biomolecules.
Schiff bases are versatile compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net The formation of a Schiff base from an analogue of the target compound has been explicitly demonstrated. A new isatin (B1672199) Schiff base was synthesized through the condensation of isatin with isophoronediamine, a compound which, like the subject of this article, contains a 3,3,5-trimethylcyclohexyl moiety with an amino group. mdpi.com The resulting Schiff base and others derived from isatin are reported to possess a wide array of biological activities, highlighting the potential of such intermolecular interactions to generate new bioactive molecules. mdpi.com
Cellular Target Engagement and Pathway Analysis for Mechanism Elucidation
A comprehensive review of publicly available scientific literature and research databases reveals a significant gap in the understanding of the specific cellular targets and molecular pathways engaged by this compound and its close analogues. Despite the clear chemical structure of this compound, which features a bulky trimethylcyclohexyl group linked to an aminopropanol (B1366323) moiety, there is a notable absence of published studies detailing its direct interactions with cellular components or its influence on specific signaling cascades.
Efforts to elucidate the mechanism of action for novel chemical entities rely heavily on techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and computational docking studies to identify direct binding partners. Subsequent pathway analysis, often employing transcriptomics, proteomics, and phosphoproteomics, is then crucial to map the downstream effects of target engagement. However, the scientific record currently lacks any such data for this compound or its derivatives.
While broader classes of compounds, such as β-amino alcohols, have been investigated for various biological activities, the unique structural attributes of the 3,3,5-trimethylcyclohexyl group likely confer a distinct pharmacological profile. The specific stereochemistry and lipophilicity of this moiety would be critical determinants of its binding affinity and selectivity for any potential cellular targets. Without experimental data, any discussion of its molecular mechanisms would be purely speculative and scientifically unfounded.
Similarly, pathway analysis, which would illuminate whether this compound impacts cellular processes such as proliferation, apoptosis, or metabolic regulation, remains uninvestigated. There are no reports of its effects on key signaling pathways frequently implicated in disease, for example, the MAPK/ERK, PI3K/Akt, or NF-κB pathways.
Table of Research Findings on Cellular Target Engagement and Pathway Analysis for this compound Analogues
| Analogue | Cellular Target(s) Identified | Signaling Pathway(s) Modulated | Experimental Method(s) Used | Reference |
|---|---|---|---|---|
| No data available in the public domain. |
Chemical Derivatization and Functionalization for Advanced Materials and Applications Research
Modification of the Hydroxyl Group for Novel Chemical Entities
The primary hydroxyl group of 3-[(3,3,5-trimethylcyclohexyl)amino]propan-1-ol serves as a prime target for chemical modification, enabling the synthesis of a diverse array of new molecules with tailored properties.
Esterification and Etherification for Tunable Physicochemical Properties
Esterification and etherification reactions are fundamental strategies to alter the physicochemical characteristics of this compound. By converting the polar hydroxyl group into less polar ester or ether linkages, researchers can precisely control properties such as solubility, viscosity, and thermal stability. For instance, esterification with various aliphatic and aromatic carboxylic acids can introduce long hydrocarbon chains or rigid phenyl groups, respectively. This modulates the compound's lipophilicity, making it more compatible with nonpolar matrices or, conversely, enhancing its amphiphilic nature for self-assembly applications.
Similarly, etherification reactions, such as the Williamson ether synthesis, allow for the introduction of a wide range of functional groups. The reaction with alkyl halides can be used to append chains of varying lengths, while reaction with functionalized halides can introduce new reactive sites for further derivatization.
Table 1: Examples of Hydroxyl Group Modifications and Their Impact on Physicochemical Properties
| Reaction Type | Reagent Example | Resulting Functional Group | Anticipated Change in Property |
| Esterification | Acetic Anhydride | Acetate Ester | Increased volatility, reduced polarity |
| Esterification | Benzoyl Chloride | Benzoate Ester | Increased thermal stability, enhanced UV absorption |
| Etherification | Methyl Iodide | Methyl Ether | Increased hydrophobicity, lower boiling point |
| Etherification | Poly(ethylene glycol) tosylate | PEG Ether | Increased water solubility, biocompatibility |
Synthesis of Polymeric Precursors and Monomers
The hydroxyl functionality of this compound makes it a valuable precursor for the synthesis of polymers. It can act as a monomer in step-growth polymerization reactions such as polyesterification and polyetherification. For example, its reaction with dicarboxylic acids or their derivatives leads to the formation of polyesters incorporating the bulky trimethylcyclohexyl group into the polymer backbone. This large side group can significantly influence the polymer's properties, leading to materials with high glass transition temperatures, amorphous character, and good solubility in organic solvents.
Furthermore, the hydroxyl group can be modified to introduce polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups, through esterification with acryloyl chloride or methacrylic anhydride. The resulting monomers can then undergo chain-growth polymerization to produce polymers with pendant trimethylcyclohexylamino propanol (B110389) moieties, which can be further functionalized.
Functionalization of the Amine Moiety for Bioconjugation and Probing
The secondary amine in this compound provides another reactive handle for chemical modification, which is particularly useful for applications in bioconjugation and the development of molecular probes.
Acylation, Alkylation, and Arylation Strategies
The nucleophilic nature of the secondary amine allows for straightforward acylation, alkylation, and arylation reactions. Acylation with acyl chlorides or anhydrides can be used to introduce a variety of functional groups. For instance, reaction with biotinyl chloride would attach a biotin (B1667282) moiety, enabling the molecule to bind strongly to avidin (B1170675) or streptavidin, a common strategy in bioassays.
Alkylation reactions with alkyl halides can be used to introduce new substituents, potentially altering the steric hindrance around the nitrogen atom or introducing new functionalities. Arylation, through reactions like the Buchwald-Hartwig amination, allows for the attachment of aromatic rings, which can be useful for tuning the electronic properties of the molecule or for introducing platforms for further functionalization.
Development of Fluorescent or Isotopic Labels for Imaging
A key application of amine functionalization is the development of labeled compounds for imaging and tracking purposes. The secondary amine can be reacted with fluorescent dyes that contain an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. This covalent attachment yields a fluorescent probe where the this compound scaffold can serve to modulate the dye's properties or direct its localization.
For applications in techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT), isotopic labels can be introduced. This often involves alkylation of the amine with a precursor containing a radionuclide, such as Carbon-11 or Fluorine-18.
Table 2: Amine Functionalization for Labeling Applications
| Labeling Strategy | Reagent Example | Resulting Conjugate | Application |
| Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | FITC-labeled compound | Fluorescence Microscopy |
| Biotinylation | NHS-Biotin | Biotinylated compound | Immunoassays, Affinity Chromatography |
| Isotopic Labeling | [¹⁸F]fluoroethyl tosylate | ¹⁸F-labeled tracer | Positron Emission Tomography (PET) |
Applications as Building Blocks in Supramolecular Chemistry and Nanomaterials
The unique combination of a bulky, hydrophobic group and hydrogen-bonding functionalities (amine and hydroxyl groups) makes this compound an interesting building block for supramolecular chemistry. The molecule can participate in self-assembly processes, driven by hydrogen bonding and van der Waals interactions, to form well-defined supramolecular structures such as gels, liquid crystals, or vesicles.
In the field of nanomaterials, derivatives of this compound can be used as capping agents to stabilize nanoparticles, preventing their aggregation and controlling their growth. The trimethylcyclohexyl group can provide a bulky steric barrier on the nanoparticle surface, while the amine or modified hydroxyl group can be used to anchor the molecule to the nanoparticle. Furthermore, these functionalized molecules can impart specific properties to the nanomaterials, such as improved dispersibility in certain solvents or the ability to interact with biological systems.
Self-Assembly Studies and Ordered Structures
The ability of molecules to self-assemble into highly ordered structures is a cornerstone of modern materials science, leading to the development of novel materials with unique properties. This process is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Amino alcohols, with their inherent hydroxyl and amino functional groups, are often excellent candidates for such studies, as these groups can participate in hydrogen bonding to direct the formation of supramolecular architectures.
However, an extensive search of research publications has yielded no studies on the self-assembly behavior of this compound. The influence of its bulky and sterically hindered 3,3,5-trimethylcyclohexyl group on potential supramolecular arrangements has not been investigated. Consequently, there are no research findings or data tables available to report on this topic.
Coordination Chemistry with Metal Centers for Catalysis
The field of coordination chemistry often utilizes ligands—molecules that donate electrons to a central metal atom—to create metal complexes with specific catalytic activities. Amino alcohols can act as bidentate ligands, coordinating to metal centers through the nitrogen of the amino group and the oxygen of the hydroxyl group. The structure of the ligand plays a crucial role in determining the properties and catalytic efficacy of the resulting metal complex.
In the case of this compound, there is no documented research into its coordination behavior with any metal centers. Studies exploring its potential as a ligand in catalytic processes, such as asymmetric synthesis or oxidation/reduction reactions, have not been published. As a result, there is a complete absence of data, including reaction schemes, catalytic activities, or spectroscopic characterization of any potential metal complexes involving this compound.
Future Prospects and Interdisciplinary Research Frontiers
Advancements in Asymmetric Synthesis for Chirality Control and Enantiomeric Purity
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol, which possesses stereogenic centers, the development of advanced asymmetric synthesis methodologies is a critical research frontier. Current synthetic routes may yield racemic mixtures, necessitating challenging and often inefficient separation processes.
Future research will likely focus on the development of novel chiral catalysts and auxiliaries specifically tailored for the stereoselective synthesis of this amino alcohol. Strategies such as transfer hydrogenation using chiral metal complexes or organocatalysts could provide direct access to enantiomerically pure forms of the molecule. Furthermore, enzymatic resolutions and desymmetrization approaches are poised to offer greener and more efficient alternatives to traditional chiral chromatography. Achieving high levels of chirality control will be paramount for elucidating the structure-activity relationships of its individual enantiomers and for its potential application in pharmaceuticals and advanced materials where stereochemistry dictates function.
Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design
By leveraging large datasets of known molecules, ML models can identify structural motifs within the this compound framework that are likely to confer desired properties. This approach can significantly accelerate the design-build-test-learn cycle, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. For instance, generative AI models could design novel derivatives with optimized binding affinities for specific biological targets, while predictive algorithms could assess their synthetic feasibility. This synergy between computational modeling and experimental chemistry holds the promise of rapidly unlocking the therapeutic and materialistic potential of this molecular scaffold.
Exploration in Advanced Polymer Science and Materials Engineering from Amino Alcohol Scaffolds
The unique bifunctional nature of this compound, containing both a secondary amine and a primary alcohol, makes it an attractive building block for the synthesis of novel polymers and advanced materials. The amine and alcohol moieties can serve as versatile handles for polymerization reactions, leading to the formation of polyamides, polyurethanes, polyesters, and other functional polymers.
Future research in this area will likely explore the incorporation of this amino alcohol into polymer backbones to impart specific properties such as enhanced thermal stability, improved mechanical strength, or tailored biodegradability. The bulky and rigid trimethylcyclohexyl group could, for example, be exploited to create polymers with high glass transition temperatures or specific microporous structures. Furthermore, the amino alcohol could be used as a monomer or a cross-linking agent in the development of hydrogels, coatings, and adhesives with unique performance characteristics. The exploration of these "amino alcohol scaffolds" in materials engineering could lead to the discovery of new materials with applications in biomedical devices, electronics, and specialty plastics.
Development of High-Throughput Screening Methodologies for Novel Biological Activities
To unlock the full therapeutic potential of this compound and its derivatives, the development and application of high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid and automated testing of large libraries of compounds against a wide array of biological targets, enabling the identification of novel bioactivities.
Role in Sustainable Chemistry and Biomass Conversion Applications
In the context of growing environmental concerns, the principles of sustainable or "green" chemistry are becoming increasingly important. Research into the synthesis and application of this compound can be aligned with these principles. This includes the development of synthetic routes that utilize renewable feedstocks, employ environmentally benign solvents and reagents, and minimize waste generation.
A significant area of future research will be the exploration of this amino alcohol's potential role in biomass conversion. Amino alcohols can be derived from or used in the conversion of biomass into valuable chemicals and biofuels. For instance, they can be used as catalysts or solvents in the processing of lignocellulosic biomass. The unique properties of this compound may offer advantages in specific biomass conversion pathways, contributing to a more sustainable chemical industry. Investigating its lifecycle assessment and potential for biodegradability will also be crucial aspects of its development as a sustainable chemical.
Q & A
Q. What are the primary synthetic routes for 3-[(3,3,5-Trimethylcyclohexyl)amino]propan-1-ol, and how can reaction conditions be optimized?
The compound can be synthesized via reductive amination of 3,3,5-trimethylcyclohexanone with 3-aminopropan-1-ol or through nucleophilic substitution of 3,3,5-trimethylcyclohexylamine with a halogenated propanol derivative. Key optimization factors include:
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction rates .
- Catalysts : Palladium or nickel catalysts improve yields in reductive amination .
- Temperature : Optimal yields are observed at 60–80°C for 12–24 hours. Statistical tools like central composite design (CCD) can systematically evaluate interactions between variables (e.g., solvent ratio, catalyst loading) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- 1H NMR (400 MHz, CDCl3): Characteristic signals include δ 0.8–1.6 ppm (cyclohexyl methyl groups) and δ 2.5–3.5 ppm (amino-propanol chain) .
- 13C NMR : Confirms quaternary carbons in the cyclohexyl ring (δ 25–35 ppm).
- HRMS : Validates molecular weight (C12H25NO) with ±2 ppm accuracy .
- FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1050 cm⁻¹ (C-O stretch) confirm functional groups .
Q. How can researchers assess the purity of this compound using chromatographic methods?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 220 nm. Purity ≥98% is indicated by a single peak with <0.5% area impurities .
- TLC : Silica gel plates (ethyl acetate:hexane, 1:1) with ninhydrin staining detect amino group retention (Rf ≈ 0.4) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized for this compound using chiral resolution?
- Chiral HPLC : Employ a Chiralpak AD-H column with hexane:isopropanol (90:10) at 1.0 mL/min. Baseline separation (Rs >1.5) is achieved by adjusting column temperature (25–40°C) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational simulations (TD-DFT) to confirm absolute configuration .
Q. What experimental designs resolve discrepancies between theoretical and experimental LogP values?
- Shake-Flask Method : Measure partitioning in octanol/water systems at pH 7.4 (n=3 replicates).
- Chromatographic LogP : Use reverse-phase HPLC retention times calibrated against standards. Discrepancies >0.5 units suggest unaccounted hydrogen bonding or steric effects, requiring refinement of computational models (e.g., COSMO-RS) .
Q. How should researchers address instability of this compound under oxidative conditions?
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via LC-MS to identify oxidation byproducts (e.g., cyclohexyl ketone derivatives) .
- Antioxidant Additives : Include 0.1% BHT in storage solutions to suppress radical-mediated degradation .
Q. What strategies improve yield in scale-up synthesis while minimizing side reactions?
- Flow Chemistry : Continuous reactors reduce thermal gradients, improving selectivity.
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FT-IR to track intermediate formation .
- DoE (Design of Experiments) : A fractional factorial design identifies critical parameters (e.g., residence time, mixing efficiency) .
Data Analysis & Contradiction Management
Q. How can conflicting NMR and MS data for this compound be resolved?
- High-Resolution MS : Confirm molecular ion ([M+H]+ at m/z 200.2014) to rule out isotopic interference.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H and 13C shifts .
- Elemental Analysis : Validate empirical formula (C12H25NO) with ≤0.3% deviation .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC50/EC50) using software like GraphPad Prism.
- ANOVA with Tukey’s Test : Identify significant differences (p<0.05) between treatment groups .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS | 200.2014 g/mol | |
| LogP (Experimental) | Shake-Flask | 2.3 ± 0.1 | |
| Purity (HPLC) | C18 Gradient | ≥98% (220 nm) | |
| Thermal Stability | TGA/DSC | Decomposition at 210°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
